((3R,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl)methanamine
CAS No.: 116169-52-9
Cat. No.: VC4070756
Molecular Formula: C18H22N2
Molecular Weight: 266.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 116169-52-9 |
|---|---|
| Molecular Formula | C18H22N2 |
| Molecular Weight | 266.4 |
| IUPAC Name | [(3R,4R)-1-benzyl-4-phenylpyrrolidin-3-yl]methanamine |
| Standard InChI | InChI=1S/C18H22N2/c19-11-17-13-20(12-15-7-3-1-4-8-15)14-18(17)16-9-5-2-6-10-16/h1-10,17-18H,11-14,19H2/t17-,18+/m1/s1 |
| Standard InChI Key | KAXQIIGCHQPXCF-MSOLQXFVSA-N |
| Isomeric SMILES | C1[C@H]([C@@H](CN1CC2=CC=CC=C2)C3=CC=CC=C3)CN |
| SMILES | C1C(C(CN1CC2=CC=CC=C2)C3=CC=CC=C3)CN |
| Canonical SMILES | C1C(C(CN1CC2=CC=CC=C2)C3=CC=CC=C3)CN |
Introduction
((3R,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl)methanamine is a chiral amine compound that features a pyrrolidine ring substituted with benzyl and phenyl groups. This compound is significant in medicinal chemistry due to its potential pharmacological applications. It is classified under pyrrolidine derivatives, which are known for their diverse biological activities.
Synthesis Methods
The synthesis of ((3R,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl)methanamine typically involves several key steps. Optimized industrial methods focus on scalability and yield improvement, often utilizing modern techniques such as microwave-assisted synthesis or continuous flow chemistry to enhance efficiency.
Chemical Reactivity
As a chiral amine, this compound participates in various chemical reactions typical of amines. Its reactivity is influenced by its stereochemistry and functional groups, making it an interesting candidate for further chemical transformations in synthetic organic chemistry.
Mechanism of Action
The mechanism of action for ((3R,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl)methanamine primarily involves interactions with specific biological targets such as receptors or enzymes. In medicinal contexts, this compound may modulate neurotransmitter systems or enzyme activities due to its structural similarity to other biologically active compounds.
Research Findings
Detailed studies on its mechanism are ongoing in pharmacological research. The compound's unique stereochemistry contributes to its biological activity and potential therapeutic uses.
Comparison with Related Compounds
| Compound | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|
| ((3R,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl)methanamine Hydrochloride | C₁₈H₂₃ClN₂ | 302.8 g/mol | 1260615-99-3 |
| (3R,4S)-1-Benzyl-4-phenylpyrrolidin-3-YL)methanol | C₁₈H₂₁NO | - | 21341047 (CID) |
| (3R)-3-Aminomethyl-1-benzylpyrrolidine | C₁₂H₁₈N₂ | - | 229323-04-0 |
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